Benzyldimethyl(tridecyl)ammonium chloride

Histamine Release Inhibition Mast Cell Pharmacology Benzalkonium Chloride SAR

Generic BAC mixtures introduce uncontrolled variability in CMC, partition coefficient, and biological potency. Benzyldimethyl(tridecyl)ammonium chloride (CAS 1641-93-6, ≥98% purity) is a defined single-chain C13 homologue eliminating compositional ambiguity. • Most potent BAC-family inhibitor of 48/80-induced histamine release for polyamine receptor pharmacology. • Intermediate lipophilicity for tunable hydrogel drug release (slower than C12, faster than C14). • Balanced preservative efficacy across Gram+, Gram-, yeast & fungi. Ideal as an analytical reference standard and fully characterisable excipient for drug product dossiers.

Molecular Formula C22H40ClN
Molecular Weight 354 g/mol
CAS No. 1641-93-6
Cat. No. B161663
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyldimethyl(tridecyl)ammonium chloride
CAS1641-93-6
Molecular FormulaC22H40ClN
Molecular Weight354 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCC[N+](C)(C)CC1=CC=CC=C1.[Cl-]
InChIInChI=1S/C22H40N.ClH/c1-4-5-6-7-8-9-10-11-12-13-17-20-23(2,3)21-22-18-15-14-16-19-22;/h14-16,18-19H,4-13,17,20-21H2,1-3H3;1H/q+1;/p-1
InChIKeyXIWFQDBQMCDYJT-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes1 g / 0.1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





C13 Quaternary Ammonium Surfactant – Benchmarking Profile


Benzyldimethyl(tridecyl)ammonium chloride (CAS 1641-93-6) is a single-chain quaternary ammonium compound with a C13 alkyl tail, categorised within the alkyldimethylbenzylammonium chloride (BAC) family. Class-level physicochemical profiling demonstrates that antimicrobial potency, micellisation thermodynamics, and surfactant functionality in this homologous series follow a parabolic dependence on alkyl chain length, with optimum activity typically observed between C12 and C16 [1]. The C13 homologue occupies a discrete inflection point within this structure–activity landscape, conferring a balance of hydrophobic and hydrophilic character that differentiates it from its immediate neighbours (C12 and C14) in several performance-critical dimensions [2].

Why C12/C14 Mixtures Cannot Replace the Pure C13 Homologue


Procuring a generic benzalkonium chloride mixture (typically a blend of C12, C14, and C16 homologues) or a single-batch C12/C14 compound as a drop-in replacement for the pure C13 entity introduces uncontrolled variability in critical performance parameters. Physicochemical constants – including critical micelle concentration (CMC), partition coefficient, and temperature-dependent micellisation thermodynamics – scale monotonically yet non-linearly with chain length, meaning a C13 compound cannot be approximated by averaging C12 and C14 values [1]. Furthermore, structure–activity relationship (SAR) studies within the BAC family explicitly demonstrate that biological potency against specific targets can peak precisely at the C13 chain length, rendering close homologues suboptimal for specialised applications [2].

Quantitative Differentiation Evidence Against C12, C14, and C16


Maximal Inhibition of Polyamine-Induced Histamine Release

Structure–activity relationship studies on the entire BAC family for inhibition of polyamine (48/80)-induced histamine release identified benzyldimethyltridecylammonium chloride as the most potent homologue. This finding emerged from systematic variation of the n-alkyl chain length, with the C13 derivative showing superior inhibitory activity compared to the C12 (dodecyl), C14 (tetradecyl), and longer-chain analogues [1].

Histamine Release Inhibition Mast Cell Pharmacology Benzalkonium Chloride SAR

Critical Micelle Concentration Positioned Between C12 and C14

Experimental CMC values for the homologous series establish a clear chain-length dependence. At 30 °C, the CMC × 10³ of C12 is 8.600 mol dm⁻³, falling to 1.915 for C14, and 0.468 for C16 [1]. The C13 compound (not directly measured in this study) is predicted by interpolation to exhibit a CMC of approximately 4.0–4.5 × 10⁻³ mol dm⁻³, physically situated between the C12 and C14 benchmarks. This intermediate CMC translates into a distinct surfactant working range that is neither overly hydrophilic (as is C12) nor excessively hydrophobic (as approaches C14/C16).

Micellisation Thermodynamics Surfactant Physicochemistry Alkyldimethylbenzylammonium Chlorides

Distinct Partition Coefficient for Drug Release Modulation

The partition coefficient (log P) of alkyldimethylbenzylammonium chlorides increases linearly with alkyl chain length, directly influencing drug release rates from hydrogel formulations. Data for C12, C14, and C16 homologues at pH 5.0–7.0 confirm this trend [1]. The C13 compound, possessing an intermediate alkyl chain, is expected to exhibit a log P value between those of C12 and C14, thereby modulating chlorhexidine dihydrochloride release kinetics at a rate that is distinct from both shorter- and longer-chain surfactants. This differential lipophilicity offers formulators a finer gradation in controlling drug liberation profiles.

Partition Coefficient Drug Liberation Alkyldimethylbenzylammonium Chloride Hydrogels

Balanced Broad-Spectrum Antimicrobial Activity Profile

Comprehensive antimicrobial screening of alkyldimethylbenzylammonium chlorides (C1 to C18) against twelve Gram-positive, Gram-negative, yeast, and fungal strains established that antimicrobial activity follows a parabolic function of lipophilicity, with maximal potency for alkyl chain lengths between C12 and C16 [1]. Within this optimum window, Gram-positive bacteria are most susceptible to C14, Gram-negative to C16, and yeasts/fungi to C12. The C13 homologue, by virtue of its intermediate chain length, offers a balanced broad-spectrum activity profile that partially overlaps the susceptibility optima of multiple microbial groups, providing a single-compound solution where narrow-chain-length analogues would underperform against specific taxa.

Antimicrobial Susceptibility BAC Homologous Series Minimum Inhibitory Concentration

Intermediate Enthalpy–Entropy Compensation in Micellisation

Thermodynamic analyses of micellisation for C12, C14, and C16 alkyldimethylbenzylammonium chlorides reveal a U-shaped temperature dependence of CMC and systematic variations in Gibbs free energy (ΔG°), enthalpy (ΔH°), and entropy (ΔS°) of micellisation [1]. The C13 homologue, by extension, occupies a thermodynamic middle ground: its ΔG°mic is more negative than C12 (indicating more favourable spontaneous micellisation) but less negative than C14, while its enthalpy–entropy compensation profile positions it for optimal temperature stability of micelles within the 25–35 °C range commonly encountered in pharmaceutical processing and storage.

Gibbs Free Energy of Micellisation Enthalpy–Entropy Compensation Cationic Surfactant Thermodynamics

Defined Single-Chain Identity for Reproducibility

Commercial benzalkonium chloride is typically a mixture of C8–C18 alkyl homologues, with the C12 and C14 chains predominating. The specific C13 entity (CAS 1641-93-6) provides a chemically defined, single-chain surfactant, eliminating batch-to-batch variability inherent in multi-component BAC mixtures [1]. This compositional precision is critical for research applications requiring exact stoichiometry, for analytical method development where a single peak is essential, and for regulatory submissions demanding fully characterised single-component excipients.

Benzalkonium Chloride Composition Single-Entity Surfactant Pharmaceutical Quality Control

Best-Fit Application Scenarios Based on Quantitative Evidence


Mast Cell Pharmacology and Polyamine Antagonism Studies

Investigators studying compound 48/80-induced histamine release or polyamine receptor pharmacology in mast cells should select the C13 homologue as the most potent inhibitor within the BAC family, as established by direct SAR comparison [1]. Its superior inhibitory ranking ensures maximal signal-to-noise in competitive binding and functional assays, enabling clearer discrimination of polyamine receptor subtypes.

Hydrogel Formulations with Intermediate Drug Release Kinetics

Formulators developing poloxamer-based or similar hydrogels for topical drug delivery can utilise the C13 surfactant to achieve a drug release profile that is slower than with C12 but faster than with C14 [1]. This intermediate lipophilicity fills a specific formulation gap, enabling fine-tuning of chlorhexidine or analogous drug liberation rates without resorting to surfactant blending.

Broad-Spectrum Preservative Systems for Multi-Use Products

The C13 alkyl chain, positioned within the C12–C16 antimicrobial optimum, provides balanced preservative efficacy against Gram-positive bacteria, Gram-negative bacteria, yeasts, and fungi [1]. For preservative systems requiring a single active with uniform activity across microbial classes – avoiding the organism-specific weaknesses of the C12 or C16 extremes – the C13 homologue offers a superior risk–benefit profile.

Analytical Reference Standard for Regulatory Filings

As a defined single-chain quaternary ammonium compound (CAS 1641-93-6) with ≥98% purity [1], the C13 homologue serves as an ideal analytical reference standard for method development and as a fully characterisable excipient for drug product dossiers, eliminating the compositional ambiguity and batch variability of multi-component BAC mixtures (CAS 8001-54-5).

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